molecular formula C21H19ClN2O3 B3474908 MFCD02363655

MFCD02363655

Cat. No.: B3474908
M. Wt: 382.8 g/mol
InChI Key: OMWRTLNRABIFDP-UHFFFAOYSA-N
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Description

MFCD02363655 is a chemical compound identified by its Molecular Design Limited (MDL) number, a unique identifier used for cataloging and referencing in chemical databases. Compounds with similar MDL identifiers (e.g., MFCD00003330, MFCD11044885) often exhibit structural features such as aromatic rings, halogens (e.g., bromine, chlorine), or nitrogen-containing heterocycles, which influence their reactivity and applications .

Properties

IUPAC Name

ethyl 4-(3-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-4-27-21(26)18-11-23-19-12(2)8-15(22)10-17(19)20(18)24-16-7-5-6-14(9-16)13(3)25/h5-11H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWRTLNRABIFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD02363655” involves several synthetic routes. One common method includes the use of specific reagents under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized methods to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: “MFCD02363655” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with specific applications in various fields.

Scientific Research Applications

“MFCD02363655” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on biological systems and its role in various biochemical pathways. In medicine, “this compound” is explored for its therapeutic potential and its ability to interact with specific molecular targets. In industry, it is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of “MFCD02363655” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical outcomes, depending on the context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares MFCD02363655 with three structurally related compounds based on molecular properties, synthesis methods, and applications. Data are derived from peer-reviewed studies and industrial databases.

Property This compound (Inferred) CAS 1761-61-1 (MFCD00003330) CAS 918538-05-3 (MFCD11044885) CAS 1046861-20-4 (MFCD13195646)
Molecular Formula Not available C₇H₅BrO₂ C₆H₃Cl₂N₃ C₆H₅BBrClO₂
Molecular Weight Not available 201.02 g/mol 188.01 g/mol 235.27 g/mol
Solubility Not available 0.687 mg/ml (in water) 0.24 mg/ml (in water) 0.24 mg/ml (in water)
Key Functional Groups Likely halogenated Bromine, carboxylic acid Chlorine, triazine Boron, bromine, chlorine
Synthesis Method Not available A-FGO-catalyzed coupling Pd-mediated cross-coupling Suzuki-Miyaura coupling
Applications Not available Pharmaceutical intermediates Catalysis, ligand design Organic electronics, cross-coupling agents

Key Observations:

Halogen Influence: Compounds like CAS 1761-61-1 (brominated) and CAS 1046861-20-4 (bromine/chlorine) demonstrate enhanced stability and reactivity in cross-coupling reactions compared to non-halogenated analogs .

Heterocyclic vs. Boron-Based : Nitrogen-containing heterocycles (e.g., CAS 918538-05-3) are preferred in catalysis, while boron-containing compounds (e.g., CAS 1046861-20-4) excel in Suzuki-Miyaura reactions due to their electrophilic boron centers .

Solubility Trends : Chlorinated compounds (e.g., CAS 918538-05-3) exhibit lower aqueous solubility compared to brominated analogs, impacting their bioavailability in pharmaceutical contexts .

Comparison with Functionally Similar Compounds

This compound may share functional roles with the following compounds:

a. CAS 56469-02-4 (MFCD02258901)

  • Molecular Formula: C₉H₉NO₂
  • Applications: Intermediate in alkaloid synthesis (e.g., isoquinoline derivatives).
  • Contrast with this compound : While CAS 56469-02-4 contains a hydroxyl group for hydrogen bonding, halogenated compounds like this compound likely prioritize electrophilic substitution reactions.

b. CAS 918538-05-3 (MFCD11044885)

  • Molecular Formula : C₆H₃Cl₂N₃
  • Applications : Ligand for transition-metal catalysis (e.g., Pd-catalyzed C–N bond formation).
  • Contrast with this compound : The triazine ring in CAS 918538-05-3 offers π-acceptor properties, whereas this compound’s halogenated structure may favor oxidative addition pathways.

Research Findings and Limitations

Synthetic Challenges : Halogenated compounds like this compound often require stringent reaction conditions (e.g., anhydrous solvents, inert atmospheres) to prevent dehalogenation .

Toxicity Concerns : Brominated analogs (e.g., CAS 1761-61-1) show moderate acute toxicity (H302 warning), necessitating careful handling in industrial settings .

Data Gaps : Structural elucidation and spectroscopic data (e.g., NMR, IR) for this compound are absent in the reviewed literature, limiting direct mechanistic comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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